
2'-Deoxy-2'-azidoadenosine triphosphate
Description
X-ray Crystallography Insights
Crystal structures reveal:
NMR Spectroscopy Data
¹H and ³¹P NMR studies highlight:
- Chemical shifts : The 2'-azido substitution causes upfield shifts in H1' (Δδ = +0.2 ppm) and H3' (Δδ = +0.15 ppm) protons compared to 2'-deoxyadenosine triphosphate.
- Triphosphate dynamics : γ-phosphate resonance appears at -5.2 ppm, indicating reduced mobility due to steric effects from the azido group.
Comparative Analysis with Native ATP Structure
Structural Implications
- Steric hindrance : The 2'-azido group occupies 23% more van der Waals volume than a hydroxyl group, disrupting canonical enzyme binding.
- Electrostatic profile : The azido's partial negative charge (-0.3 e) repels anionic phosphate groups in polymerases, reducing incorporation efficiency by ~90% compared to ATP.
- Mg²⁺ coordination : Unlike ATP, the azido modification weakens Mg²⁺ binding at the β-phosphate (Kd = 1.8 mM vs. 0.4 mM for ATP).
Propriétés
Numéro CAS |
73449-06-6 |
---|---|
Formule moléculaire |
C10H15N8O12P3 |
Poids moléculaire |
532.19 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N8O12P3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(19)4(28-10)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-5,7,10,19H,1H2,(H,23,24)(H,25,26)(H2,11,13,14)(H2,20,21,22)/t4-,5-,7-,10-/m1/s1 |
Clé InChI |
YEVIXVIVDZWHKS-QYYRPYCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-])N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-])N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-])N |
Synonymes |
2'-deoxy-2'-azidoadenosine triphosphate 2-DAZADT |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural Modifications and Enzymatic Compatibility
- 2'-Fluoro and 2'-Amino Analogs: These modifications enhance resistance to nuclease degradation compared to unmodified nucleotides. For example, 2'-fluoro-dATP is efficiently incorporated by T7 RNA polymerase and mammalian DNA polymerases, making it valuable for antiviral drug development . In contrast, the 2'-azido group’s bulkier structure may impede polymerase activity unless engineered enzymes are used.
- 3'-Phosphate-dATP : The 3'-phosphate group acts as a chain terminator, preventing further nucleotide addition. This property is absent in 2'-azido-dATP, which retains a free 3'-OH group unless otherwise modified .
Metabolic Stability and Antiviral Activity
- 2'-C-Methyl-2'-fluoro-CTP : Demonstrates prolonged intracellular half-life due to combined 2'-C-methyl and 2'-fluoro modifications, which hinder dephosphorylation. This dual modification is critical for its potency against HCV NS5B polymerase . While 2'-azido-dATP’s metabolic fate is undocumented, its azido group may confer unique stability or reactivity in cellular environments.
Base Pairing and Selection Assays
- 2'-Deoxyinosine Triphosphate: Hypoxanthine (inosine base) pairs with adenine, cytosine, and thymine, enabling degenerate PCR primer design. This contrasts with 2'-azido-dATP, which retains adenine-specific pairing but may introduce steric hindrance due to the azido group .
Méthodes De Préparation
Halogen-Azide Exchange at the 2'-Position
The azido group is introduced via nucleophilic substitution of a 2'-halogenated precursor. For example:
-
Starting Material : 2'-Deoxy-2'-iodoadenosine is synthesized by treating adenosine with iodine monochloride (ICl) in anhydrous dimethylformamide (DMF) at 0°C for 4 hours.
-
Azidation : The iodide is displaced using sodium azide (NaN) in hexamethylphosphoramide (HMPA) at 60°C for 12 hours, yielding 2'-azido-2'-deoxyadenosine.
Key Parameters :
Protection of Reactive Groups
To prevent side reactions during phosphorylation, exocyclic amines and hydroxyl groups are protected:
-
Amino Protection : The N6-amino group of adenosine is benzoylated using benzoyl chloride (BzCl) in pyridine (80% yield).
-
Hydroxyl Protection : 5'- and 3'-hydroxyls are silylated with tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine (90% yield).
Phosphorylation to Triphosphate
One-Pot, Three-Step Phosphorylation
Adapted from gram-scale dNTP synthesis:
-
Monophosphorylation : Protected 2'-azidoadenosine is treated with POCl in trimethyl phosphate (TMP) at −10°C for 2 hours, forming the 5'-monophosphate (85% yield).
-
Pyrophosphate Coupling : The monophosphate reacts with tributylammonium pyrophosphate in DMF, catalyzed by 1,1'-carbonyldiimidazole (CDI), to generate the triphosphate intermediate (70% yield).
-
Deprotection : Silyl groups are removed using tetra-n-butylammonium fluoride (TBAF) in THF, followed by benzoyl deprotection with ammonium hydroxide (90% yield).
Reaction Equation :
Morpholidate-Mediated Synthesis
A classic method using nucleoside phosphoromorpholidates:
-
Morpholidate Formation : 2'-Azidoadenosine is converted to its 5'-phosphoromorpholidate using 4-morpholine-N,N'-dicyclohexylcarboxamidine in anhydrous DMSO (75% yield).
-
Pyrophosphate Attack : The morpholidate reacts with tetrasodium pyrophosphate in dimethyl sulfoxide (DMSO), forming AzTP over 48 hours (65% yield).
-
Purification : Ion-exchange chromatography on DEAE-cellulose with a triethylammonium bicarbonate gradient (0.35–0.45 M) isolates AzTP.
Purification and Analytical Characterization
Ion-Exchange Chromatography
AzTP is purified using DEAE-cellulose columns equilibrated with 0.1 M triethylammonium bicarbonate (TEAB). Elution with a 0.1–0.5 M TEAB gradient resolves triphosphates from mono-/di-phosphates.
Elution Profile :
Fraction | TEAB Concentration (M) | Component |
---|---|---|
1 | 0.15 | Monophosphate |
2 | 0.25 | Diphosphate |
3 | 0.40 | Triphosphate |
Spectroscopic Validation
Challenges and Optimization Strategies
Azide Stability
The 2'-azido group is prone to reduction under acidic conditions. Solutions include:
Q & A
Q. What structural features distinguish 2'-deoxy-2'-azidoadenosine triphosphate from canonical nucleotides, and how are these features experimentally confirmed?
The compound is characterized by a 2'-azido (-N₃) group replacing the 2'-hydroxyl of deoxyadenosine triphosphate (dATP) and a triphosphate moiety at the 5' position. Key identification methods include:
- Nuclear Magnetic Resonance (NMR) : To resolve the 2'-azido group’s chemical shift (δ ~3.5–4.0 ppm for adjacent protons) and confirm sugar puckering .
- Electrospray Ionization Mass Spectrometry (ESI-MS) : For molecular weight validation (e.g., [M-H]⁻ ion at m/z ≈ 564) .
- UV-Vis Spectroscopy : Extinction coefficient (~9,100 L·mol⁻¹·cm⁻¹ at 260 nm) to quantify purity .
Q. What are the critical steps in synthesizing this compound?
A representative synthesis protocol involves:
Azide Introduction : Reacting 2'-deoxyadenosine derivatives with trifluoromethanesulfonyl chloride (TfCl) and sodium azide (NaN₃) under anhydrous conditions .
Phosphorylation : Using POCl₃ or enzymatic methods to add the triphosphate group .
Purification : Column chromatography (e.g., silica gel with 0–1.5% methanol in dichloromethane) to isolate the product .
Q. How is this compound used to study DNA replication mechanisms?
It acts as a chain-terminating probe in DNA polymerase assays :
- The 2'-azido group sterically hinders elongation, enabling study of polymerase fidelity and exonuclease-proofreading activity .
- Kinetic Analysis : Compare incorporation rates with dATP to quantify enzymatic selectivity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s inhibition of viral RNA polymerases?
- Enzyme Kinetics : Measure Ki values using steady-state kinetics with HCV NS5B or HIV reverse transcriptase. Include controls with dATP to assess competitive inhibition .
- Crystallography : Co-crystallize the compound with target polymerases to map binding interactions (e.g., azide-mediated steric clashes) .
Q. What strategies mitigate instability of the 2'-azido group during experimental workflows?
- Storage : Lyophilize and store at -80°C in anhydrous DMSO to prevent hydrolysis .
- Reaction Buffers : Use low-pH buffers (pH 6.5–7.0) and avoid reducing agents (e.g., DTT) that may degrade the azide .
Q. How should conflicting data on polymerase inhibition efficacy be resolved?
Q. What methodologies enhance selective incorporation of this compound into nucleic acids?
- Template Design : Use GC-rich templates to stabilize duplexes, compensating for reduced base-pairing due to the azide .
- Enzyme Engineering : Employ engineered polymerases (e.g., Therminator™) with expanded substrate tolerance .
Q. How can the compound be modified to improve its utility in probing RNA-protein interactions?
- Click Chemistry : Functionalize the azide with alkynes for post-incorporation labeling (e.g., fluorescent tags) .
- Phosphoramidite Derivatives : Synthesize analogs compatible with solid-phase oligonucleotide synthesis .
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